molecular formula C19H19ClN2O5S B14934560 Methyl 4-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate

Methyl 4-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B14934560
M. Wt: 422.9 g/mol
InChI Key: PSUHPGMANICXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound featuring a benzoate ester core linked via an amide bond to a 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl moiety. Key structural elements include:

  • 1,2-Thiazinan ring with a sulfone group (1,1-dioxido), enhancing electron-withdrawing properties and stability.
  • Chloro substituent at the phenyl ring’s 2-position, influencing steric and electronic interactions.
  • Amide linkage, enabling hydrogen bonding with biological targets.
  • Methyl benzoate ester, contributing to lipophilicity and bioavailability.

This compound’s structural complexity makes it a candidate for medicinal chemistry research, particularly in enzyme inhibition and cancer therapy .

Properties

Molecular Formula

C19H19ClN2O5S

Molecular Weight

422.9 g/mol

IUPAC Name

methyl 4-[[2-chloro-4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C19H19ClN2O5S/c1-27-19(24)13-4-6-14(7-5-13)21-18(23)16-9-8-15(12-17(16)20)22-10-2-3-11-28(22,25)26/h4-9,12H,2-3,10-11H2,1H3,(H,21,23)

InChI Key

PSUHPGMANICXTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the sulfonamide moiety: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide group.

    Chlorination of the phenyl ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling reaction: The chlorinated phenyl group is then coupled with the benzoate ester through a carbonylation reaction, often using a palladium catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of Methyl 4-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can form hydrogen bonds with active site residues, while the chlorinated phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and biological differences between Methyl 4-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate and related compounds:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Biological Activity Key Differentiator
This compound Benzoate ester + thiazinan Chloro, sulfone, amide ~443.9 Enzyme inhibition (KRAS G12D) Unique thiazinan-sulfone-amide triad
Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate Thiazole + thiazinan Chloro, sulfone, thiazole ~443.9 Anticancer (KRAS G12D) Thiazole ring enhances π-stacking with enzymes
Methyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate Benzothiadiazin + benzoate Chloro, sulfone, benzothiadiazin ~473.8 Antimicrobial, enzyme modulation Benzothiadiazin core improves DNA intercalation
2-Chloro-N-(4-fluorophenyl)benzamide Benzamide Chloro, fluoro ~249.7 Anticancer Simpler structure lacks sulfone and ester groups
Ethyl 4-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate Thiazin + benzoate Thiazin, amide ~425.5 Anti-inflammatory Thiazin ring modulates COX-2 inhibition

Key Comparative Findings

Impact of Sulfone Group: The 1,1-dioxido group in the thiazinan ring enhances electrophilicity and stability, improving target binding compared to non-sulfonated analogues (e.g., benzamide derivatives) .

Role of Heterocyclic Cores :

  • Thiazinan-thiazole hybrids (e.g., Methyl 2-...thiazole-4-carboxylate) exhibit superior enzyme inhibition due to dual π-stacking and hydrogen-bonding interactions .
  • Benzothiadiazin derivatives (e.g., Methyl 4-...benzothiadiazin-2-yl) show broader antimicrobial activity owing to their planar, aromatic systems .

Substituent Effects :

  • Chloro at 2-position (vs. 5- or 6-position in other compounds) optimizes steric hindrance for selective target binding .
  • Methyl benzoate ester increases metabolic stability compared to ethyl or propyl esters in analogues like Ethyl 4-...thiazin-6-yl benzoate .

Biological Selectivity : Compounds with benzimidazole or morpholine substituents (e.g., ) demonstrate enhanced selectivity for kinases and GPCRs, whereas sulfone-containing analogues prioritize protease inhibition .

Biological Activity

Methyl 4-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate, a synthetic compound with the molecular formula C19H19ClN2O5S, exhibits significant biological activity due to its unique structural characteristics. This article explores its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazinane ring with a dioxido group and a chloro-substituted phenyl moiety. Its molecular weight is approximately 422.88 g/mol. The presence of these functional groups contributes to its biological properties, including enzyme inhibition and antimicrobial activity.

PropertyValue
Molecular FormulaC19H19ClN2O5S
Molecular Weight422.88 g/mol
CAS Number1011881-84-7

The biological activity of this compound is primarily mediated through its interaction with specific proteins and enzymes. Research indicates that it can form stable complexes with target molecules, leading to modulation of their activities. This mechanism is crucial for its potential application in treating diseases such as tuberculosis (TB) and other bacterial infections.

Enzyme Inhibition

Studies have shown that derivatives of thiazinane compounds exhibit inhibitory effects on key enzymes involved in bacterial metabolism. For instance, compounds similar to this compound have demonstrated potency against the polyketide synthase (Pks13) enzyme in Mycobacterium tuberculosis, which is essential for mycolic acid biosynthesis .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate that it possesses significant antibacterial activity against strains of M. tuberculosis and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound is effective at low concentrations, making it a promising candidate for further development.

Case Studies

  • Tuberculosis Treatment : In a study involving murine models infected with M. tuberculosis, derivatives of thiazinane compounds showed improved survival rates compared to untreated controls. The lead compound demonstrated excellent efficacy in reducing bacterial load in lung tissues .
  • Enzyme Targeting : A series of modifications to the structure were tested to enhance binding affinity to the Pks13 enzyme. The results indicated that specific substitutions on the thiazinane ring significantly increased inhibitory potency while maintaining low toxicity profiles in mammalian cells .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
This compoundChloro-substituted thiazinane derivativePotent against M. tuberculosis
4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acidLacks methyl ester functionalityModerate antibacterial activity
Benzofuran DerivativeDifferent core structureLimited efficacy against TB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.